1-Deoxy-d-glucitol
Overview
Description
1-Deoxy-d-glucitol, also known as 1,5-anhydro-d-glucitol, is a naturally occurring monosaccharide found in various foods. It is a deoxy sugar, meaning it lacks one oxygen atom compared to its parent compound, d-glucose. This compound is structurally similar to glucose but with a unique configuration that imparts distinct properties and applications .
Preparation Methods
1-Deoxy-d-glucitol can be synthesized through several methods. One common approach involves the reduction of d-glucose using sodium borohydride or other reducing agents. The reaction typically occurs in an aqueous solution under mild conditions, resulting in the formation of this compound . Industrial production methods often involve enzymatic processes that convert glucose to this compound with high specificity and yield .
Chemical Reactions Analysis
1-Deoxy-d-glucitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids using oxidizing agents like nitric acid.
Reduction: Further reduction can yield polyols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as amino or alkyl groups
Common reagents used in these reactions include sodium borohydride for reduction and nitric acid for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Deoxy-d-glucitol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: It is used in diagnostic assays to monitor short-term glycemic control.
Industry: It is employed in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-deoxy-d-glucitol involves its interaction with glucose transporters in the body. It competes with glucose for reabsorption in the kidneys, leading to its excretion in urine. This property makes it a useful marker for monitoring glycemic control, as its levels decrease during hyperglycemia .
Comparison with Similar Compounds
1-Deoxy-d-glucitol is similar to other deoxy sugars like 2-deoxy-d-glucose and 1-deoxy-1-methylamino-d-glucitol. it is unique in its specific interaction with glucose transporters and its use as a glycemic marker. Other similar compounds include:
2-Deoxy-d-glucose: Used in cancer research for its ability to inhibit glycolysis.
1-Deoxy-1-methylamino-d-glucitol: Used in the synthesis of pharmaceuticals
This compound stands out due to its specific applications in diabetes management and its unique chemical properties.
Properties
IUPAC Name |
hexane-1,2,3,4,5-pentol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Deoxy-D-glucitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13074-06-1, 5328-43-8, 18545-96-5 | |
Record name | 1-DEOXY-L-GALACTITOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Fucitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Deoxy-D-glucitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
Record name | 1-Deoxy-D-glucitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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